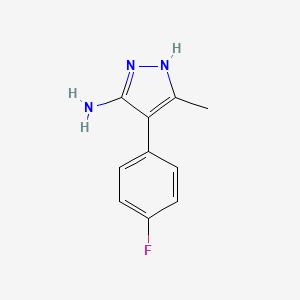

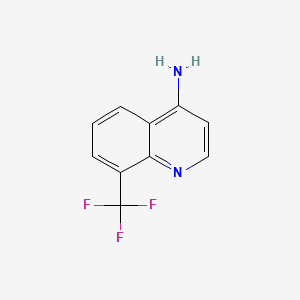

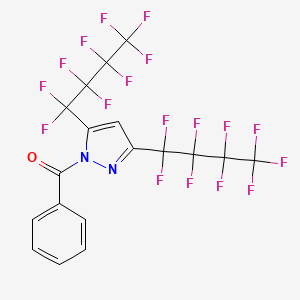

5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields, including agriculture and medicine. Pyrazole derivatives are characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2, and they often serve as key intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various routes. One such method involves a Michael-type addition reaction, which has been demonstrated to produce 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with excellent regio-selectivity and high yields under mild conditions . Another approach is the novel synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which utilizes a selective Sandmeyer reaction, offering a more versatile and efficient pathway compared to previous methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. X-ray crystallography has also been employed to determine the crystal structure of related compounds, providing insights into their three-dimensional arrangement and potential for forming hydrogen-bonded chains or aggregates .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, including reactions with unsaturated carbonyl compounds and carbonyl compounds to yield fused heterocyclic systems or Schiff bases . These reactions not only extend the chemical diversity of pyrazole compounds but also enhance their potential for biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. For instance, the introduction of a tert-butyl group can affect the compound's steric properties, while the presence of a fluorophenyl group can influence its electronic characteristics. These properties are crucial for the compound's reactivity and its interaction with biological targets. The antifungal and antibacterial studies of some pyrazole derivatives have shown excellent biocidal properties, indicating their potential as antimicrobial agents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

- Novel Schiff Bases Synthesis : Synthesis of novel Schiff bases using similar pyrazole derivatives, exhibiting significant antimicrobial activity. Among the synthesized compounds, certain derivatives demonstrated excellent activity, showcasing the potential of such compounds in antimicrobial applications (Puthran et al., 2019).

Chemical Synthesis and Reactivity

- Pyrazole-4-Carbonitrile Derivatives : Facile synthetic approaches for new series of pyrazole-4-carbonitrile derivatives. This includes the synthesis of substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives, demonstrating the versatility of these compounds in chemical synthesis (Ali et al., 2016).

- Unexpected Formation of Pyrazolopyrimidines : A study on the synthesis of new 1H-pyrazolo[3,4-d]pyrimidine derivatives from 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles. This work demonstrates the complex reactivity and potential for unexpected outcomes in the synthesis of such compounds (Faria et al., 2013).

Molecular Structure and Properties

- Hydrogen-bonded Chains and Aggregates : Investigation of the molecular structure of tert-butyl-phenyl-1H-pyrazole derivatives, highlighting their ability to form hydrogen-bonded chains and aggregates. This study provides insights into the structural properties of such compounds, which could be relevant in material science or molecular engineering (Abonía et al., 2007).

Potential Industrial Applications

- Key Intermediates for Crop Protection : Synthesis and identification of pyrazole derivatives as key intermediates, particularly for applications in crop protection. This research underscores the industrial significance of these compounds in agricultural sciences (Plem et al., 2015).

properties

IUPAC Name |

5-amino-1-tert-butyl-3-(4-fluorophenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4/c1-14(2,3)19-13(17)11(8-16)12(18-19)9-4-6-10(15)7-5-9/h4-7H,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMJGUHIVXQFGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C(=N1)C2=CC=C(C=C2)F)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372200 |

Source

|

| Record name | 5-amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile | |

CAS RN |

320422-34-2 |

Source

|

| Record name | 5-amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.